molecular formula C11H21NO4 B558387 Boc-allo-Ile-OH CAS No. 35264-07-4

Boc-allo-Ile-OH

Cat. No.: B558387
CAS No.: 35264-07-4
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-SFYZADRCSA-N
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Description

Boc-allo-Ile-OH, also known as N-α-(tert-Butoxycarbonyl)-L-alloisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

Mechanism of Action

Target of Action

Boc-allo-Ile-OH, also known as Boc-L-alloisoleucine , is primarily used as a building block in peptide synthesis . Its primary targets are the proteins or peptides that it is incorporated into during the synthesis process . These targets can vary widely depending on the specific peptide being synthesized.

Mode of Action

As a building block in peptide synthesis, this compound interacts with its targets (proteins or peptides) by being incorporated into the peptide chain during synthesis . The resulting changes depend on the specific peptide being synthesized and the role of this compound within that peptide.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the function of the peptide it is incorporated into. For instance, it has been used for the preparation of substituted isoindolines as DPP8/9 inhibitors , which are involved in the regulation of immune responses and glucose homeostasis .

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the function of the peptide it is incorporated into. For example, when used to synthesize DPP8/9 inhibitors, the resulting peptide could potentially regulate immune responses and glucose homeostasis .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors during peptide synthesis, such as temperature, pH, and the presence of other reactants . After synthesis, the environment in which the resulting peptide operates (e.g., the human body) would also influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-allo-Ile-OH is typically synthesized through the protection of the amino group of L-alloisoleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of L-alloisoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-allo-Ile-OH undergoes several types of chemical reactions, including:

    Deprotection: The removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Substitution Reactions: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

Scientific Research Applications

Boc-allo-Ile-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Boc-allo-Ile-OH can be compared with other Boc-protected amino acids such as Boc-Ile-OH, Boc-Leu-OH, and Boc-Val-OH. While all these compounds serve as protected amino acids in peptide synthesis, this compound is unique due to its specific stereochemistry and the presence of the alloisoleucine residue. This uniqueness allows for the incorporation of distinct structural features into peptides, which can influence their biological activity and stability .

List of Similar Compounds

Properties

IUPAC Name

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426322
Record name Boc-allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35264-07-4
Record name Boc-allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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